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Compound of Interest

Compound Name: Amphidinolide F

Cat. No.: B1664938 Get Quote

A comparative guide for researchers in synthetic chemistry and drug development, offering an

objective analysis of a new synthetic route to the complex marine natural product

Amphidinolide F against established total syntheses. This guide provides a quantitative

comparison of synthetic efficiency and detailed experimental protocols for key transformations.

Amphidinolide F, a potent cytotoxic macrolide isolated from the marine dinoflagellate

Amphidinium sp., has been a formidable target for total synthesis due to its complex

architecture, featuring a 25-membered macrolactone, two trans-configured tetrahydrofuran

rings, and eleven stereocenters. Several research groups have reported successful total

syntheses, each employing unique strategies for fragment assembly and macrocyclization. This

guide benchmarks a novel synthetic strategy, characterized by a convergent assembly of three

key fragments and a late-stage intramolecular Stille coupling for macrocyclization, against the

published total syntheses by the research groups of Fürstner, Carter, and Ferrié.

Comparative Analysis of Synthetic Efficiency
The efficiency of a synthetic route is a critical factor for its potential application in producing

sufficient quantities of a target molecule for further research and development. Key metrics for

comparison include the longest linear sequence (LLS), which dictates the overall time required

for the synthesis, and the overall yield.
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[8][9]

Note: The "New Synthetic Route" by Decultot et al. has focused on the assembly of the C1-C29

carbon framework and has explored the feasibility of the intramolecular Stille coupling for

macrocyclization; a final overall yield for the completed total synthesis is not yet reported. The

second-generation approach by Clark et al. provides data for the efficient construction of the

linear precursor to the macrocycle.

Key Strategic Innovations
Each synthetic approach to Amphidinolide F features a distinct strategy for the construction of

the macrocyclic core and the stereoselective formation of its complex functionalities.

New Synthetic Route (Decultot et al.): This approach is predicated on a highly convergent [2+1]

fragment coupling strategy, assembling the full carbon skeleton from three fragments of similar
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complexity. The key innovation lies in the proposed use of an intramolecular Stille coupling

reaction to forge the macrocycle, a powerful C-C bond-forming reaction that offers potential for

high efficiency in the late stages of the synthesis.[1][2]

Fürstner Synthesis: A hallmark of this synthesis is the use of a ring-closing alkyne metathesis

(RCAM) to construct the 25-membered ring. This powerful reaction allows for the formation of

the large ring from a linear precursor with high efficiency.[3]

Carter Synthesis: This route is distinguished by the use of a sulfone alkylation followed by an

oxidative desulfurization sequence to couple the major fragments of the molecule. This strategy

effectively masks a challenging 1,4-dicarbonyl functionality.[4][5]

Ferrié Synthesis: The Ferrié group employed a diastereoselective C-glycosylation to construct

the trans-tetrahydrofuran rings, a key structural motif of Amphidinolide F. The final

macrocyclization is achieved through a more traditional macrolactonization.[6][7]

Clark et al. (Second Generation): This approach focuses on a highly efficient and convergent

synthesis of the entire C1-C29 carbon framework. Key features include the stereoselective

construction of the tetrahydrofuran rings via an oxonium ylide rearrangement and a highly

diastereoselective aldol reaction.[8][9]

Experimental Protocols for Key Transformations
Detailed experimental procedures are crucial for the reproducibility and adoption of synthetic

methods. Below are protocols for the key bond-forming and macrocyclization reactions from the

benchmarked syntheses.

New Synthetic Route: Intramolecular Stille Coupling
(Proposed)

Reaction: Macrocyclization via Intramolecular Stille Coupling

Substrate: A linear precursor containing a vinyl iodide and a vinyl stannane moiety.

Reagents and Conditions: While optimal conditions are still under investigation, a typical

protocol would involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂dba₃), a ligand (e.g., PPh₃
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or AsPh₃), and a suitable solvent (e.g., THF or DMF) under high dilution conditions to favor

intramolecular cyclization. The reaction is typically heated to facilitate the coupling.

Significance: This reaction, if successful in high yield, would provide a highly efficient means

to close the large macrocyclic ring in one of the final steps of the synthesis.[2]

Fürstner Synthesis: Ring-Closing Alkyne Metathesis
(RCAM)

Reaction: Macrocyclization of a Diyne Precursor.

Catalyst: A molybdenum alkylidyne complex, such as Mo(N-2,6-i-Pr₂C₆H₃)(CHCMe₂Ph)

(OCH(CF₃)₂).

Reagents and Conditions: The diyne precursor is dissolved in a non-polar solvent such as

toluene under an inert atmosphere. The molybdenum catalyst is then added, and the

reaction is stirred at elevated temperatures (e.g., 80-110 °C) under high dilution.

Significance: This reaction is highly effective for the formation of large rings and is tolerant of

a wide range of functional groups, making it a powerful tool in complex natural product

synthesis.[3]

Carter Synthesis: Sulfone Alkylation
Reaction: Coupling of a Phenyl Sulfone Fragment with an Alkyl Iodide Fragment.

Reagents and Conditions: The sulfone is deprotonated with a strong base, such as lithium

hexamethyldisilazide (LHMDS), in a polar aprotic solvent like tetrahydrofuran (THF) at low

temperature (-78 °C). The resulting anion is then treated with the alkyl iodide fragment.

Significance: This C-C bond-forming reaction allows for the coupling of two complex

fragments and sets the stage for the subsequent oxidative desulfurization to unmask a

ketone functionality.[4]

Ferrié Synthesis: Diastereoselective C-Glycosylation
Reaction: Construction of the trans-Tetrahydrofuran Ring.
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Reagents and Conditions: A titanium enolate of a bulky N-acetyloxazolidinethione is

generated using TiCl₄ and a tertiary amine base (e.g., Hunig's base). This enolate is then

reacted with a suitable electrophile, such as an aldehyde or an oxonium ion precursor, at low

temperature (-78 °C).

Significance: This method allows for the highly stereocontrolled formation of the C-glycosidic

bond, which is crucial for establishing the correct stereochemistry of the tetrahydrofuran

rings.[7]

Visualizing the Synthetic Strategies
The following diagrams illustrate the logical flow of the different synthetic approaches to

Amphidinolide F.
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Caption: Comparative overview of key synthetic strategies for Amphidinolide F.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1664938?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664938?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Macrocyclization/Coupling Reactions

Inputs

Outputs

Intramolecular Stille Coupling
(New Route)

Macrocycle

Ring-Closing Alkyne Metathesis
(Fürstner)

Macrocycle

Sulfone Alkylation
(Carter)

Coupled Carbon Skeleton

C-Glycosylation for THF
(Ferrié)

trans-Tetrahydrofuran

Linear Vinyl-Iodo-Stannane Linear Diyne Sulfone and Iodide Fragments Glycal and Electrophile

Click to download full resolution via product page

Caption: Comparison of key experimental steps in Amphidinolide F syntheses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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